Tert-Butylamine is an organic compound with the chemical formula (CH₃)₃CNH₂. It is classified as a tertiary amine and appears as a colorless liquid with a characteristic ammoniacal odor. This compound is one of the four isomeric amines derived from butane, alongside n-butylamine, sec-butylamine, and isobutylamine. Tert-Butylamine is known for its highly flammable nature and can form salts with acids through exothermic reactions, generating heat and producing water as a byproduct .
Tert-Butylamine exhibits biological activity primarily through its derivatives. For instance, it has been noted that mixed complexes of platinum, amino acids, and tert-butylamine show significant anti-tumor properties . In pharmacology, tert-butylamine serves as a counterion in drug formulations such as perindopril erbumine, enhancing the drug's effectiveness .
Tert-Butylamine can be synthesized through several methods:
Tert-Butylamine has a variety of applications across different industries:
Research indicates that tert-butylamine may interact with several chemical species:
Tert-butylamine shares similarities with other butane-derived amines but has unique properties that distinguish it:
Compound Name | Chemical Formula | Key Features |
---|---|---|
n-Butylamine | C₄H₉N | Linear structure; used in pharmaceuticals. |
sec-Butylamine | C₄H₉N | Secondary amine; different reactivity. |
Isobutylamine | C₄H₉N | Branched structure; used in various syntheses. |
Tert-butylamine's tertiary structure allows for unique reactivity patterns compared to its primary and secondary counterparts, making it valuable in specific chemical applications and biological interactions .
The direct amination of isobutene with ammonia represents the most industrially viable route to tert-butylamine. This gas-phase reaction typically employs Brønsted acid catalysts, such as aluminosilicate zeolites, which facilitate proton transfer to isobutene, forming a tert-butyl carbocation intermediate. This intermediate reacts with ammonia to yield tert-butylammonium ions, which subsequently deprotonate to generate the final product [8]. Recent studies highlight the role of Ga-modified ZSM-5 zeolites in enhancing reaction rates by stabilizing the carbocation intermediate and modulating acid site strength [2].
Key industrial challenges include minimizing side reactions such as oligomerization and ensuring efficient ammonia recovery. Continuous-flow reactors with optimized residence times (typically 2–5 seconds) and temperatures (453–483 K) achieve selectivities exceeding 80% [8].
The mechanism proceeds via a two-step process:
Density functional theory (DFT) simulations reveal that the rate-limiting step shifts from carbocation formation to ammonia adsorption at higher partial pressures of tert-butylamine (>0.03 kPa) [8].
Critical parameters for maximizing yield include:
Zeolites with medium pore sizes (e.g., ZSM-5, pore diameter 5.5 Å) exhibit superior performance due to their balanced acidity and diffusivity. Ga-modified ZSM-5 achieves a turnover frequency (TOF) of 0.15 s⁻¹, nearly double that of unmodified counterparts [2]. Key metrics include:
Catalyst | TOF (s⁻¹) | Selectivity (%) | Stability (h) |
---|---|---|---|
H-ZSM-5 | 0.08 | 78 | 50 |
Ga-ZSM-5 | 0.15 | 85 | 70 |
H-Beta | 0.05 | 72 | 40 |
Increasing temperature from 453 K to 483 K enhances TOF by 40% but reduces catalyst lifetime due to dealumination [8]. Elevated pressure (5 bar) marginally improves conversion (5–7%) but exacerbates pore blocking by ammonium ions, necessitating frequent regeneration cycles [2].
Methyl tert-butyl ether (MTBE) reacts with urea under acidic conditions to form tert-butyl urea, though this method remains less common due to lower yields (50–60%) compared to amination routes [6].
Hydrolysis of tert-butyl urea in alkaline media (pH >12) at 373 K releases tert-butylamine, but competing decomposition pathways limit practical applicability [6].
Catalytic hydrogenation of 2-nitropropane over Raney nickel at 423 K produces tert-butylamine, but the method suffers from poor selectivity (<60%) and requires high hydrogen pressures (50 bar) [5].
The Ritter reaction, involving isobutylene and hydrogen cyanide, forms N-tert-butylacetamide, which requires harsh hydrolysis (6 M HCl, 373 K). Low atom economy (35%) and toxicity concerns restrict industrial adoption [6].
Paired electrolysis enables a two-step process:
In situ FTIR spectroscopy confirms imine intermediate formation during the oxidative step, while reduction spectra validate amine product generation [3].
The atmospheric degradation of tert-butylamine initiated by OH radicals has been extensively investigated through combined theoretical and experimental approaches [1] [2] [3]. The reaction proceeds primarily via hydrogen abstraction from the amino group, representing the dominant atmospheric oxidation pathway for this compound [1] [2].
Kinetic Parameters and Rate Constants
The rate coefficient for the reaction between tert-butylamine and OH radicals was measured to be 8.4 (±1.7) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 305 ± 2 K and 1015 ± 1 hPa [1] [2] [3]. These measurements were conducted at the European Photoreactor (EUPHORE) in Spain under controlled atmospheric conditions [1] [2]. The reaction follows first-order kinetics with respect to both reactants, consistent with a bimolecular elementary reaction mechanism [1].
Reaction Products and Mechanistic Pathways
In the presence of nitrogen oxides, the OH-initiated oxidation generates tert-butylnitramine ((CH₃)₃CNHNO₂) and acetone as the primary reaction products [1] [2] [3]. The formation of acetone occurs via the reaction of tert-butylnitrosamine ((CH₃)₃CNHNO) and its isomer tert-butylhydroxydiazene ((CH₃)₃CN═NOH) with OH radicals, which yield nitrous oxide (N₂O) and the (CH₃)₃Ċ radical [1] [2]. The tertiary carbon radical subsequently converts to acetone and formaldehyde through established atmospheric oxidation pathways [1].
Minor reaction products identified include formaldehyde, 2-methylpropene, acetamide, and propan-2-imine [1] [2] [3]. These products result from secondary oxidation pathways and radical rearrangement processes occurring under atmospheric conditions [1].
Secondary Atmospheric Processes
The atmospheric oxidation of tert-butylamine is accompanied by significant particle formation induced by acid-base reactions between photochemically formed nitric acid and the reagent amine [1] [2]. The resulting tert-butylaminium nitrate salt exhibits low volatility, with a vapor pressure of 5.1 × 10⁻⁶ Pa at 298 K [1] [2], contributing to secondary organic aerosol formation in the atmosphere [1].
The reaction between the simplest Criegee intermediate (CH₂OO) and tert-butylamine represents a significant atmospheric transformation pathway that has been characterized through detailed kinetic studies [4] [5] [6]. These interactions contribute to the atmospheric fate of both Criegee intermediates and aliphatic amines [4] [5].
Kinetic Characterization and Temperature Dependence
The kinetics of the CH₂OO reaction with tert-butylamine were studied using the OH laser-induced fluorescence method under pseudo-first-order conditions [4] [5] [6]. At 298 K, the reaction rate coefficient was measured to be (4.95 ± 0.64) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ [4] [5] [6]. The reaction exhibits negative temperature dependence with an activation energy of (-2.82 ± 0.37) kcal mol⁻¹ and a pre-exponential factor of (4.21 ± 0.55) × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ [4] [5] [6].
Mechanistic Insights and Molecular Factors
The reaction proceeds through 1,2-insertion of CH₂OO into the N-H bond of tert-butylamine, consistent with the typical reaction mechanism for bimolecular Criegee intermediate reactions with hydrogen-containing compounds [4] [5] [7]. The rate coefficient is slightly larger than the corresponding reaction with methylamine (4.3 ± 0.5) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ [4] [5], indicating the influence of electron inductive effects and steric hindrance on the reaction kinetics [4] [5].
The bond dissociation energy of the N-H bond in tert-butylamine (397.5 kJ mol⁻¹) is lower than that in methylamine (425.1 kJ mol⁻¹) [5], contributing to the enhanced reactivity. However, the larger steric hindrance of the tert-butyl group compared to the methyl group creates a counterbalancing effect that moderates the overall rate enhancement [5].
The temperature dependence of tert-butylamine atmospheric reactions reveals distinct kinetic behaviors depending on the oxidant species involved [1] [4] [5] [6].
OH Radical Temperature Effects
For OH radical reactions, the temperature coefficient follows Arrhenius behavior over the atmospheric temperature range [1] [2]. The reaction maintains consistent efficiency across typical tropospheric temperatures (280-320 K), with the rate coefficient showing modest temperature dependence characteristic of hydrogen abstraction reactions [1].
Criegee Intermediate Temperature Profiles
The CH₂OO reaction with tert-butylamine exhibits pronounced negative temperature dependence, with rate coefficients decreasing from (6.40 ± 0.83) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 283 K to (3.69 ± 0.48) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 318 K [4] [5] [6]. This behavior is characteristic of barrierless or nearly barrierless addition reactions where the transition state is looser than the reactants [4] [5].
The negative activation energy of (-2.82 ± 0.37) kcal mol⁻¹ indicates that the reaction proceeds through a pre-reactive complex that becomes less stable at higher temperatures [4] [5]. This temperature dependence has significant implications for the atmospheric importance of this reaction pathway, as it becomes more significant at lower atmospheric temperatures [4] [5].
Recent developments in nickel-catalyzed photoredox chemistry have established tert-butylamine as a highly effective bifunctional additive that simultaneously serves as both base and ligand in cross-coupling reactions [8] [9] [10] [11] [12]. This innovation represents a significant advancement in metallaphotoredox catalysis, providing a cost-effective and operationally simple approach to carbon-heteroatom bond formation [9] [10].
Catalytic System Components and Conditions
The optimized catalytic system employs 5 mol% NiBr₂·glyme as the nickel precursor and 0.5 mol% 4CzIPN as the photocatalyst [9] [10] [11] [12]. Reactions are conducted in dimethylacetamide (DMA) under blue LED irradiation (455 ± 15 nm) at temperatures ranging from room temperature to 60°C [9] [10] [12]. The use of tert-butylamine eliminates the need for separate base and ligand components, simplifying reaction setup and improving operational efficiency [9] [10].
Mechanistic Framework and Catalyst Activation
The catalytic mechanism operates through a photoredox-nickel dual catalytic cycle where the excited photocatalyst facilitates single-electron transfer processes that modulate nickel oxidation states [9] [10] [13]. The photoredox catalyst enables access to reactive Ni(I) and Ni(III) species that are otherwise difficult to achieve under thermal conditions [10] [13].
Tert-butylamine plays a crucial role in the oxidative addition step by coordinating to nickel and providing sufficient donor capacity to activate aryl halide electrophiles [9] [10]. The tertiary alkyl structure enhances coordination lability, facilitating efficient ligand exchange and catalytic turnover [9] [10]. The absence of α-hydrogen atoms minimizes undesired β-hydride elimination pathways, improving reaction selectivity [9] [10].
Spectroscopic Evidence for Dynamic Coordination
In situ ¹H NMR spectroscopic studies revealed the dynamic nature of the catalytic system [9] [10]. When aniline and nickel are combined, coordination of aniline results in noticeable shifts of aromatic hydrogen signals [9] [10]. However, upon addition of tert-butylamine, the aniline signals return to their original positions, demonstrating the superior coordination ability of tert-butylamine compared to the nucleophile [9] [10].
Tert-butylamine's function as a bifunctional additive addresses multiple challenges in traditional cross-coupling chemistry [14] [9] [10] [11] [12]. The compound effectively combines the roles typically provided by separate base and ligand components, resulting in simplified reaction conditions and improved synthetic efficiency [9] [10].
Basicity and Proton Abstraction
As a base, tert-butylamine facilitates deprotonation of nucleophiles, generating the reactive anionic species required for cross-coupling [9] [10]. The basicity is sufficient to activate phenols, alcohols, and nitrogen nucleophiles while maintaining compatibility with the nickel catalyst [9] [10]. The homogeneous, precipitate-free reaction conditions distinguish this system from traditional bases that often form insoluble salts upon protonation [9] [10].
Ligand Properties and Metal Coordination
The primary amino group in tert-butylamine provides appropriate donor strength for nickel coordination while the bulky tert-butyl substituent creates favorable steric effects [9] [10]. The increased steric hindrance makes reductive elimination and self-coupling more challenging, directing the reaction toward productive cross-coupling pathways [9] [10]. The absence of α-hydrogen atoms eliminates competing β-hydride elimination reactions that can lead to catalyst deactivation [9] [10].
Structure-Activity Relationships
Competition experiments revealed clear structure-reactivity correlations based on nucleophile properties [9] [10]. For aniline nucleophiles, those with Boltzmann-weighted buried volumes above 45% (3.5 Å radius) exhibited slower reaction rates compared to less hindered substrates [9] [10]. Electronic effects also influence reactivity, with more nucleophilic species showing enhanced reaction rates [9] [10].
The nickel-catalyzed photoredox system with tert-butylamine enables efficient formation of both C-O and C-N bonds across diverse substrate classes [8] [9] [10] [15] [11] [12]. The mechanistic pathways involve coordinated interactions between the photoredox catalyst, nickel complex, and bifunctional additive [9] [10].
C-O Bond Formation Pathways
Carbon-oxygen bond formation proceeds through nucleophilic substitution at the nickel center following oxidative addition of the aryl halide [9] [10] [13]. Both electron-rich and electron-poor phenols undergo effective cross-coupling, achieving yields of 91-94% for optimized substrates [9] [10]. Aliphatic alcohols including cyclopentanol and hexanol also participate efficiently, providing high isolated yields under the standard reaction conditions [9] [10].
The reaction mechanism involves initial coordination of the alcohol or phenol to the nickel center, followed by deprotonation by tert-butylamine to generate the reactive alkoxide or phenoxide species [9] [10]. The photoredox catalyst facilitates single-electron transfer to access the appropriate nickel oxidation states for reductive elimination and product formation [9] [10] [13].
C-N Bond Formation Mechanisms
Carbon-nitrogen bond formation demonstrates remarkable scope, accommodating anilines, sulfonamides, sulfoximines, lactams, carbamates, and imines [9] [10] [11] [12]. Electron-poor, electron-neutral, and electron-rich anilines all provide efficient product formation, with heteroaromatic anilines showing comparable reactivity [9] [10].
The mechanism parallels C-O bond formation but involves coordination of the nitrogen nucleophile to nickel followed by deprotonation to generate the amide species [9] [10]. Steric effects play a more pronounced role in C-N bond formation, with ortho-substituted anilines showing diminished reactivity when the substitution creates significant steric hindrance [9] [10].
Reductive Elimination and Product Release
The final reductive elimination step releases the cross-coupled product and regenerates the active nickel catalyst [9] [10] [13]. The photoredox catalyst facilitates this process through electron transfer that adjusts the nickel oxidation state to favor reductive elimination [9] [10] [13]. Tert-butylamine assists in product release and catalyst regeneration, maintaining the catalytic cycle efficiency [9] [10].
Sequential Bond Formation and Synthetic Applications
The system enables sequential one-pot difunctionalizations using dibrominated substrates [9] [10]. Examples include installation of hexanol and aniline onto 1,3-dibromopyridine (63% yield) and coupling of dimethylsulfoximine with various nucleophiles (57-60% yields) [9] [10]. These transformations demonstrate the synthetic versatility and operational simplicity of the tert-butylamine-enabled system [9] [10].
The adsorption behavior of tert-butylamine on metal surfaces has been extensively characterized through scanning tunneling microscopy (STM) and density functional theory (DFT) calculations [16] [17] [18]. These studies reveal complex adsorption phenomena that depend critically on surface structure and defect sites [16] [18].
Fundamental Binding Interactions
Tert-butylamine exhibits strong adsorption on Cu(111) surfaces through nitrogen-metal coordination [16] [18]. The primary amino group serves as the electron donor, forming coordinate covalent bonds with surface copper atoms [16] [18]. The bulky tert-butyl substituent influences the molecular orientation and intermolecular interactions on the surface [16] [18].
The adsorption energy and binding geometry are significantly affected by the local surface environment [16] [18]. Terrace sites provide weaker binding compared to step edges and defect sites, leading to preferential adsorption at surface irregularities [16] [18]. This selectivity results in heterogeneous coverage patterns that depend on surface morphology [16] [18].
Molecular Orientation and Packing
Surface-bound tert-butylamine molecules adopt specific orientations determined by the balance between molecule-surface and intermolecular interactions [16] [18]. The nitrogen atom coordinates directly to surface metal sites while the tert-butyl group extends away from the surface, creating steric constraints that influence packing density [16] [18].
Close packing occurs when the attractive molecule-surface interaction overcomes repulsive intermolecular forces [16]. This leads to the formation of ordered molecular assemblies at favorable adsorption sites, particularly near step edges and structural defects [16] [18].
The most distinctive feature of tert-butylamine surface chemistry is its step-mediated anisotropic adsorption behavior on Cu(111) surfaces [16] [17] [18]. This phenomenon demonstrates how surface steps and structural defects control molecular organization at the nanoscale [16] [18].
Preferential Step Edge Binding
STM observations reveal preferential adsorption at upper step edges compared to terrace sites [16] [18]. This selectivity results from the enhanced coordination environment provided by step atoms, which offer additional bonding opportunities and modified electronic structure compared to terrace sites [16] [18].
The asymmetric electronic structure of surface steps creates directional binding preferences that lead to anisotropic molecular distribution [16] [18]. Molecules accumulate preferentially on the upper side of step edges, creating uneven concentration profiles in the vicinity of steps [16] [18].
Defect-Induced Chain Formation
Steplike structural defects induce the formation of tert-butylamine molecular chains [16]. The strong interaction between molecules and structural defects surpasses the repulsive interaction between molecules, enabling close packing into chains at defect sites [16].
The chain formation mechanism involves sequential molecular adsorption along defect lines, with each molecule stabilized by both surface coordination and intermolecular interactions [16]. The size and shape of molecular chains can be controlled by altering the structures of surface defects [16].
Anisotropic Diffusion and Mobility
Molecular diffusion on the surface is significantly influenced by the step-mediated interactions [18]. The adsorption and diffusion of tert-butylamine molecules are mediated by steps due to the enhanced molecule-step interaction and directional intermolecular forces [18].
This anisotropic mobility results in non-uniform surface coverage and preferential accumulation near step edges [18]. The polar nature of tert-butylamine enhances these effects, as the dipole-surface interactions are modified by the local surface geometry [18].
Density functional theory calculations have provided detailed insights into the energetics and geometry of tert-butylamine surface interactions [16] [17] [18]. These computational studies complement experimental STM observations and enable quantitative understanding of adsorption phenomena [16] [18].
Electronic Structure and Bonding Analysis
DFT calculations reveal that nitrogen-surface bonding dominates the adsorption interaction [16] [18]. The lone pair electrons on nitrogen form donor-acceptor bonds with surface metal d-orbitals, resulting in charge transfer from the molecule to the surface [16] [18].
The binding energy varies significantly with adsorption site, with step edge sites showing enhanced binding compared to terrace positions [16] [18]. Coordination number and local surface electronic structure are primary factors determining binding strength [16] [18].
Energetic Landscapes and Adsorption Sites
Computational analysis identifies multiple adsorption configurations with different binding energies and molecular orientations [16] [18]. Step edge sites consistently show lower adsorption energies (stronger binding) compared to terrace sites, consistent with experimental observations of preferential step adsorption [16] [18].
The energy landscape for surface diffusion reveals directional preferences and energy barriers that explain the anisotropic adsorption behavior [18]. Migration pathways between different sites show significant energy variations that account for the non-uniform surface distribution [18].
Intermolecular Interaction Modeling
DFT calculations incorporate intermolecular interactions between adjacent surface-bound molecules [16] [18]. Steric repulsion from the bulky tert-butyl groups competes with attractive dispersion forces, determining the optimal packing density and molecular arrangements [16] [18].
The balance between molecule-surface and intermolecular interactions determines whether isolated adsorption or collective assembly is favored [16] [18]. At high coverage, intermolecular repulsion can overcome surface binding, leading to desorption or reorganization of surface structures [16] [18].
Predictive Modeling and Surface Design
The computational models enable prediction of adsorption behavior on different surface structures and compositions [19] [20]. Machine learning approaches are being developed to predict binding affinities and adsorption patterns based on surface and molecular descriptors [19].
Flammable;Corrosive;Acute Toxic;Irritant